3-amino-2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-amino-2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzothieno and pyrimidinone rings through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group using reagents like ammonia or amines under controlled conditions.
Benzylation: Addition of the phenylmethyl group through benzylation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reactions.
Purification Techniques: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Substitution of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry
Material Science: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-amino-2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in disease pathways.
Receptor Binding: Binding to receptors to modulate biological responses.
Pathway Modulation: Affecting cellular pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene structures.
Pyrimidinone Derivatives: Compounds with pyrimidinone rings.
Uniqueness
3-amino-2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
120354-24-7 |
---|---|
Molecular Formula |
C17H17N3OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-amino-2-benzyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H17N3OS/c18-20-14(10-11-6-2-1-3-7-11)19-16-15(17(20)21)12-8-4-5-9-13(12)22-16/h1-3,6-7H,4-5,8-10,18H2 |
InChI Key |
PDRJMGLVHBUVFN-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CC4=CC=CC=C4 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CC4=CC=CC=C4 |
120354-24-7 | |
Origin of Product |
United States |
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